![molecular formula C12H12O2S B12287351 (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is an organic compound with a complex structure that includes a methoxy group, a methylthio group, and an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate indenone derivative with a methoxy(methylthio)methylene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form sulfoxides and sulfones.
Reduction: The indenone core can be reduced to form dihydroindenone derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroindenone derivatives, and various substituted indenone compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The indenone core may interact with nucleophilic sites, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halides: These compounds have a perovskite structure and are used in solar cells and other electronic applications.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound is used as a starting material for the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is unique due to its combination of methoxy and methylthio groups attached to an indenone core
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(2Z)-2-[methoxy(methylsulfanyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H12O2S/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3/b12-10- |
InChI Key |
YGWCZZFYAWJGFH-BENRWUELSA-N |
Isomeric SMILES |
CO/C(=C/1\CC2=CC=CC=C2C1=O)/SC |
Canonical SMILES |
COC(=C1CC2=CC=CC=C2C1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


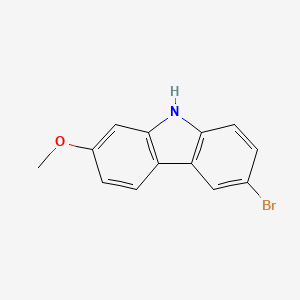
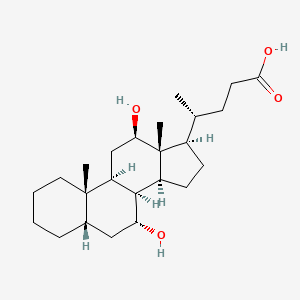
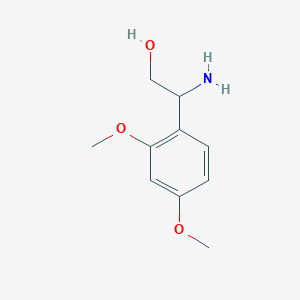

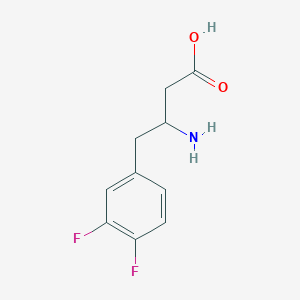
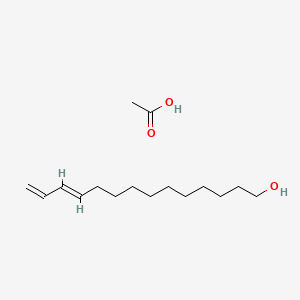
![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
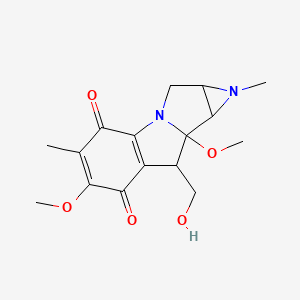

![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
